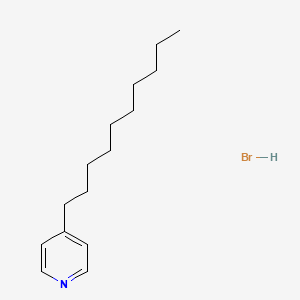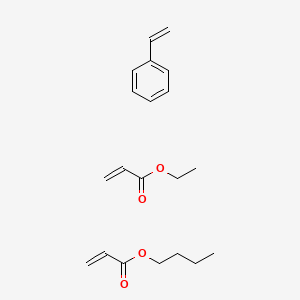
Butyl prop-2-enoate;ethyl prop-2-enoate;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl prop-2-enoate: , ethyl prop-2-enoate , and styrene are organic compounds widely used in various industrial applications. Butyl prop-2-enoate, also known as butyl acrylate, is a clear, colorless liquid with a sharp, pungent odor. It is used primarily in the production of polymers. Ethyl prop-2-enoate, also known as ethyl acrylate, is a colorless liquid with a characteristic acrid odor, used in the production of resins, plastics, and rubber. Styrene is a colorless, oily liquid that is a precursor to polystyrene and several copolymers.
Vorbereitungsmethoden
Butyl prop-2-enoate: is typically synthesized through the esterification of acrylic acid with n-butanol in the presence of a catalyst such as sulfuric acid. The reaction involves neutralization, water washing, alcohol removal, and distillation to obtain the final product .
Ethyl prop-2-enoate: is produced by the acid-catalyzed esterification of acrylic acid with ethanol. This process involves the use of ion exchange resin or sulfuric acid as a catalyst, followed by derecombination, extraction, and rectification to yield the final product .
Styrene: is primarily produced by the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst, typically iron oxide, at high temperatures to produce styrene and hydrogen gas.
Analyse Chemischer Reaktionen
Butyl prop-2-enoate: undergoes polymerization reactions readily, forming poly(butyl acrylate) and various copolymers. It can also participate in addition reactions due to the presence of the vinyl group .
Ethyl prop-2-enoate: also undergoes polymerization to form poly(ethyl acrylate) and can react with higher alcohols through transesterification to produce specialty acrylates . It can participate in electrophilic addition reactions, such as the addition of bromine across the double bond .
Styrene: undergoes polymerization to form polystyrene and can participate in various addition reactions, including the formation of copolymers with other monomers like acrylonitrile and butadiene.
Wissenschaftliche Forschungsanwendungen
Butyl prop-2-enoate: is used in the production of adhesives, sealants, and coatings due to its flexibility and durability. It is also used in the manufacture of inks, resins, and packaging materials .
Ethyl prop-2-enoate: is utilized in the production of polymers for resins, plastics, and rubber. It is also a reactant in the synthesis of various pharmaceutical intermediates .
Styrene: is extensively used in the production of polystyrene, which is used in packaging, insulation, and disposable containers. It is also used in the production of copolymers like styrene-butadiene rubber, which is used in tires and other rubber products.
Wirkmechanismus
Butyl prop-2-enoate: and ethyl prop-2-enoate exert their effects primarily through polymerization, where the vinyl group reacts to form long polymer chains. These polymers exhibit properties such as flexibility, durability, and resistance to environmental factors .
Styrene: polymerizes to form polystyrene, which has a wide range of applications due to its rigidity and insulating properties. The polymerization process involves the formation of free radicals that initiate the reaction, leading to the formation of long polymer chains.
Vergleich Mit ähnlichen Verbindungen
Butyl prop-2-enoate: is similar to other acrylates like methyl acrylate and ethyl acrylate, but it offers better flexibility and lower volatility .
Ethyl prop-2-enoate: is comparable to other alkyl acrylates, such as butyl acrylate and methyl acrylate, but it is preferred for its balance of reactivity and ease of handling .
Styrene: is similar to other vinyl compounds like vinyl acetate and vinyl chloride, but it is unique in its ability to form polystyrene, which has distinct properties such as rigidity and thermal insulation .
Similar Compounds
- Methyl acrylate
- Butyl acrylate
- Vinyl acetate
- Vinyl chloride
These compounds share similar chemical structures and reactivity but differ in their specific applications and properties.
Eigenschaften
CAS-Nummer |
51243-47-1 |
|---|---|
Molekularformel |
C20H28O4 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
butyl prop-2-enoate;ethyl prop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C5H8O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-3-5(6)7-4-2/h2-7H,1H2;4H,2-3,5-6H2,1H3;3H,1,4H2,2H3 |
InChI-Schlüssel |
CKDRPPBTNRFVHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C=C.CCOC(=O)C=C.C=CC1=CC=CC=C1 |
Verwandte CAS-Nummern |
51243-47-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)
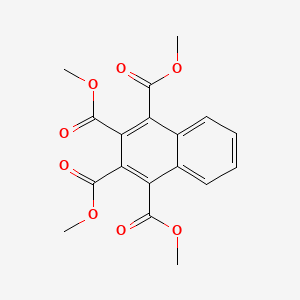
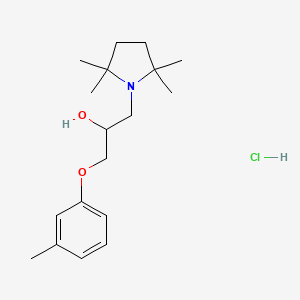
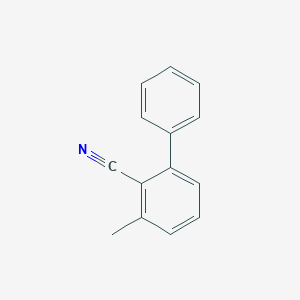
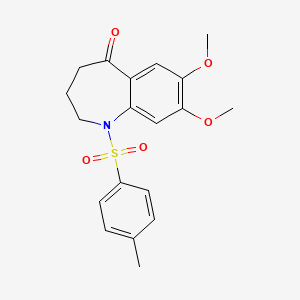
![1-[(e)-(4-Methylphenyl)diazenyl]pyrrolidine](/img/structure/B14665348.png)

![1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one](/img/structure/B14665355.png)
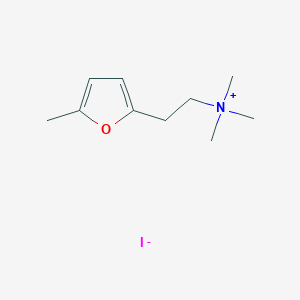

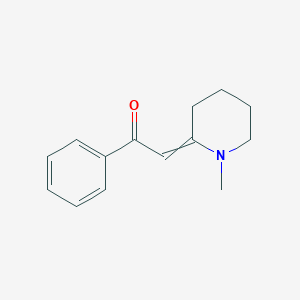
![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)
![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride](/img/structure/B14665380.png)
